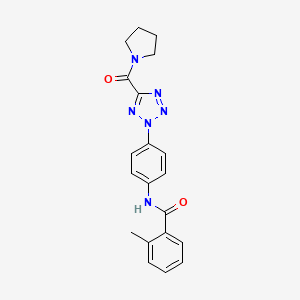

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Description

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a benzamide derivative featuring a methyl-substituted benzoyl group linked to a phenyl ring substituted with a tetrazole moiety.

The compound’s tetrazole ring distinguishes it from simpler benzamides, as tetrazoles are known for metabolic stability and polarity, which can influence bioavailability and target binding. The pyrrolidine substituent may enhance solubility or modulate steric effects compared to bulkier or more lipophilic groups seen in related compounds .

Properties

IUPAC Name |

2-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-14-6-2-3-7-17(14)19(27)21-15-8-10-16(11-9-15)26-23-18(22-24-26)20(28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMSWATXNIEVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide under acidic conditions. The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and an aldehyde or ketone. The final step involves coupling the tetrazole and pyrrolidine intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound’s structural features suggest potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and tetrazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Heterocycle Impact :

- The target compound’s tetrazole ring offers higher polarity and metabolic stability compared to triazole (Compound (2)) or isoxazole () derivatives. This could enhance environmental persistence or reduce off-target interactions in biological systems .

- Triazole derivatives, such as Compound (2), often serve as intermediates for further functionalization (e.g., carbamate formation), whereas tetrazoles are typically terminal functional groups due to their stability .

This contrasts with the trifluoromethyl and dichlorophenyl groups in ’s compounds, which prioritize lipophilicity and electron-withdrawing effects for insecticidal activity . Mepronil’s isopropoxy group () provides steric bulk and moderate polarity, favoring fungicidal action through membrane interaction .

Spectroscopic and Reactivity Comparisons

NMR Data (Selected Examples):

- Compound (2) (Triazole derivative): Peaks at δ 3.4 ppm (CH2), 4.3 ppm (NH2), and 7.5–8.2 ppm (aromatic protons) . The absence of a tetrazole NH peak suggests differences in hydrogen-bonding behavior compared to the target compound.

- Target Compound (Hypothesized) : Expected signals include aromatic protons (δ ~7–8 ppm), methyl group (δ ~2.5 ppm), and pyrrolidine carbonyl (δ ~165–170 ppm in 13C NMR).

Reactivity:

- Triazole derivatives (e.g., Compound (2)) undergo nucleophilic substitution with ethyl chloroformate to form carbamates .

Biological Activity

The compound 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide (CAS Number: 1396800-39-7) is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 376.4 g/mol

Structure : The compound features a benzamide core with a methyl group and a pyrrolidine-1-carbonyl substituent linked to a 2H-tetrazole ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have suggested that similar compounds with tetrazole moieties exhibit significant antitumor properties. For instance, derivatives with structural similarities have shown IC values in the low micromolar range against various cancer cell lines. The presence of the tetrazole ring enhances the interaction with target proteins involved in tumor growth and proliferation.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that similar benzamide derivatives possess antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticonvulsant Activity

Some derivatives of benzamides have been evaluated for anticonvulsant activity, showing promising results in preclinical models. The SAR analysis indicates that modifications to the phenyl ring can significantly enhance anticonvulsant efficacy.

Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing various benzamide derivatives, including those resembling This compound , evaluated their biological activities against Mycobacterium tuberculosis. The synthesized compounds were tested for their IC, revealing several candidates with potent activity:

- Compound X : IC = 1.35 µM

- Compound Y : IC = 2.18 µM

These findings suggest that structural modifications can lead to enhanced biological activity, supporting further investigation into This compound as a potential therapeutic agent.

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound to various biological targets. These studies indicate strong interactions with proteins implicated in cancer progression, suggesting that the compound may act as a competitive inhibitor.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural components influence biological activity:

- Tetrazole Ring : Essential for enhancing interaction with target proteins.

- Pyrrolidine Substituent : Modifications can increase lipophilicity, improving cellular uptake.

- Benzamide Core : Variations in substituents on the phenyl ring can modulate potency and selectivity.

Table of SAR Insights

| Structural Feature | Effect on Activity |

|---|---|

| Tetrazole presence | Increases binding affinity |

| Pyrrolidine modification | Enhances solubility and permeability |

| Phenyl substituents | Alters potency against specific targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.